Superior Antiproliferative Potency in Hepatoma SMMC-7721 Cells Compared to 5-Fluorouracil
Eclalbasaponin I demonstrates superior in vitro antitumor activity against human hepatoma SMMC-7721 cells, with an IC₅₀ value of 111.1703 μg/mL that is 1.76-fold more potent than the clinically established chemotherapeutic agent 5-fluorouracil, which exhibited an IC₅₀ of 195.3131 μg/mL in the same assay system [1]. The compound exhibited dose-dependent inhibition of proliferation, and among all isolated fractions and compounds tested from Eclipta prostrata, only the 30% ethanol fraction (IC₅₀ = 74.2399 μg/mL) showed greater activity, while all other isolated compounds demonstrated lower antitumor activity than the positive control [2].
| Evidence Dimension | Antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | 111.1703 μg/mL |
| Comparator Or Baseline | 5-Fluorouracil (positive control): 195.3131 μg/mL; 30% ethanol fraction: 74.2399 μg/mL |
| Quantified Difference | 1.76-fold greater potency than 5-fluorouracil; 1.50-fold less potent than 30% ethanol fraction |
| Conditions | Human hepatoma SMMC-7721 cell line, in vitro proliferation assay, dose-response analysis |
Why This Matters
This direct comparison against an FDA-approved chemotherapeutic benchmark provides a clinically relevant efficacy reference point, enabling researchers to contextualize eclalbasaponin I's potency within established therapeutic frameworks.
- [1] Liu QM, Zhao HY, Zhong XK, Jiang JG. Eclipta prostrata L. phytochemicals: Isolation, structure elucidation, and their antitumor activity. Food Chem Toxicol. 2012;50(11):4016-4022. doi:10.1016/j.fct.2012.08.043 View Source
- [2] Liu QM, Zhao HY, Zhong XK, Jiang JG. Eclipta prostrata L. phytochemicals: Isolation, structure elucidation, and their antitumor activity. Food Chem Toxicol. 2012;50(11):4016-4022. doi:10.1016/j.fct.2012.08.043 View Source
